APC 366 vs. BABIM: Superior Late-Phase Bronchoconstriction Inhibition in Allergic Sheep Model
In a head-to-head comparative study conducted in naturally sensitized allergic sheep, aerosolized APC 366 (9 mg in 3 mL H₂O, administered 0.5 h before, 4 h after, and 24 h after antigen challenge) significantly inhibited the late-phase bronchoconstriction response, reducing peak specific lung resistance increase from 183 ± 27% (vehicle control) to 38 ± 6% over baseline (p < 0.05) [1]. In contrast, BABIM, a Zn²⁺-mediated tryptase inhibitor from a different structural class, demonstrated inferior attenuation of late-phase responses under comparable experimental conditions despite sharing the same tryptase inhibition target [1]. Both compounds were also evaluated for early-phase response modulation, with APC 366 producing modest reduction (259 ± 30% to 194 ± 41%) while BABIM showed limited early-phase efficacy [1].
| Evidence Dimension | Late-phase bronchoconstriction (peak specific lung resistance increase over baseline) |
|---|---|
| Target Compound Data | 38 ± 6% (p < 0.05 vs. vehicle) |
| Comparator Or Baseline | Vehicle control: 183 ± 27%; BABIM: > APC 366 (quantitative BABIM data reported in same study) |
| Quantified Difference | APC 366 reduced late-phase response by ~79% vs. vehicle; superior to BABIM |
| Conditions | Allergic sheep model; aerosol administration; antigen challenge with Ascaris suum; n ≥ 6 per group |
Why This Matters
Demonstrates that APC 366 offers functionally superior late-phase airway protection compared to BABIM, a structurally distinct tryptase inhibitor, which is critical for selecting the most efficacious tool compound for asthma-relevant in vivo studies.
- [1] Clark JM, Abraham WM, Fishman CE, et al. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep. American Journal of Respiratory and Critical Care Medicine, 1995, 152(6): 2076-2083. View Source
